![molecular formula C14H16O2 B14420270 Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1'-biphenyl]-3-carboxylate CAS No. 82342-64-1](/img/structure/B14420270.png)
Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1'-biphenyl]-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1’-biphenyl]-3-carboxylate is a chemical compound known for its unique structure and properties. It is a derivative of biphenyl, a compound consisting of two benzene rings connected by a single bond. This compound is of interest in various fields, including organic chemistry, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1’-biphenyl]-3-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that can be easily recycled is often employed to reduce costs and environmental impact.
化学反应分析
Types of Reactions
Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: Depending on the substituent introduced, various substituted biphenyl derivatives can be formed.
科学研究应用
Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1’-biphenyl]-3-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The biphenyl structure allows for interactions with aromatic amino acids in proteins, potentially affecting their function.
相似化合物的比较
Similar Compounds
Bifenthrin: A synthetic pyrethroid insecticide with a similar biphenyl structure.
Biphenyl-3-carboxylic acid: The corresponding carboxylic acid derivative.
Methyl biphenyl-2-carboxylate: A similar ester with a different substitution pattern.
Uniqueness
Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1’-biphenyl]-3-carboxylate is unique due to its specific stereochemistry and the presence of the ester functional group. This combination of features allows for distinct chemical reactivity and interactions with biological molecules, making it valuable in various research and industrial applications.
属性
CAS 编号 |
82342-64-1 |
|---|---|
分子式 |
C14H16O2 |
分子量 |
216.27 g/mol |
IUPAC 名称 |
methyl (1R,5R)-5-phenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C14H16O2/c1-16-14(15)13-9-5-8-12(10-13)11-6-3-2-4-7-11/h2-8,12-13H,9-10H2,1H3/t12-,13+/m0/s1 |
InChI 键 |
ULCBPNCTTBOBMY-QWHCGFSZSA-N |
手性 SMILES |
COC(=O)[C@@H]1CC=C[C@@H](C1)C2=CC=CC=C2 |
规范 SMILES |
COC(=O)C1CC=CC(C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


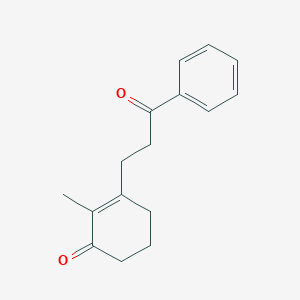
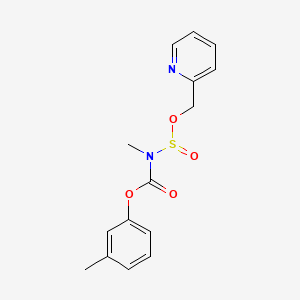
![5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14420200.png)
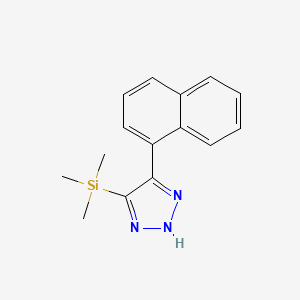
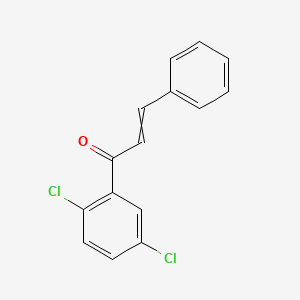
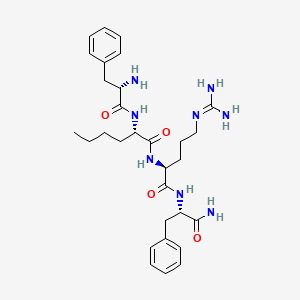
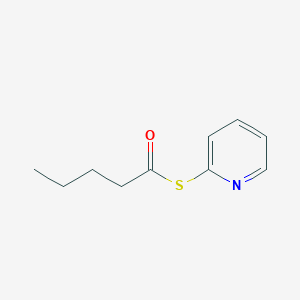
![1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14420239.png)



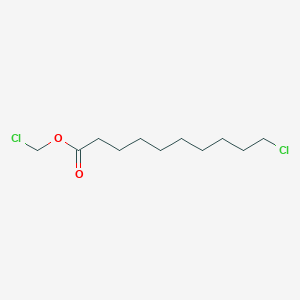
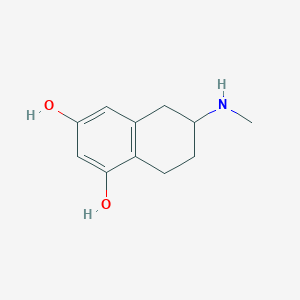
![2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile](/img/structure/B14420263.png)
